(7R)-7-Propyl-1,5,6,7-tetrahydro-2H-azepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R)-7-Propyl-1,5,6,7-tetrahydro-2H-azepin-2-one is a heterocyclic organic compound with a seven-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-7-Propyl-1,5,6,7-tetrahydro-2H-azepin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, starting from a linear precursor containing an amine and a carbonyl group, cyclization can be induced by heating with an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction typically proceeds through the formation of an intermediate imine, which then undergoes intramolecular nucleophilic attack to form the azepinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(7R)-7-Propyl-1,5,6,7-tetrahydro-2H-azepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azepinones.
Scientific Research Applications
(7R)-7-Propyl-1,5,6,7-tetrahydro-2H-azepin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (7R)-7-Propyl-1,5,6,7-tetrahydro-2H-azepin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or interference with receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- (7R)-7-Methyl-1,5,6,7-tetrahydro-2H-azepin-2-one
- (7R)-7-Ethyl-1,5,6,7-tetrahydro-2H-azepin-2-one
- (7R)-7-Butyl-1,5,6,7-tetrahydro-2H-azepin-2-one
Uniqueness
(7R)-7-Propyl-1,5,6,7-tetrahydro-2H-azepin-2-one is unique due to its specific propyl substituent, which can influence its chemical reactivity and biological activity. The propyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes or hydrophobic pockets in proteins.
Properties
CAS No. |
920749-99-1 |
---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(2R)-2-propyl-1,2,3,4-tetrahydroazepin-7-one |
InChI |
InChI=1S/C9H15NO/c1-2-5-8-6-3-4-7-9(11)10-8/h4,7-8H,2-3,5-6H2,1H3,(H,10,11)/t8-/m1/s1 |
InChI Key |
GVMZKXQESLKQFB-MRVPVSSYSA-N |
Isomeric SMILES |
CCC[C@@H]1CCC=CC(=O)N1 |
Canonical SMILES |
CCCC1CCC=CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.